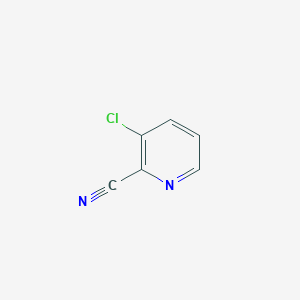

3-Chloro-2-cyanopyridine

カタログ番号 B015407

分子量: 138.55 g/mol

InChIキー: YDPLFBIGFQFIDB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US09434711B2

Procedure details

To a solution of compound 145-C (23.41 g, 169.0 mmol) in acetonitrile (170 mL) was added methyl thioglycolate (16.2 mL, 178 mmol) and K2CO3 (46.72 g, 338 mmol). The mixture was heated under reflux for 3 h then filtered hot and the filter cake rinsed with acetonitrile. The filter cake was suspended in refluxing acetonitrile, filtered hot, and rinsed with additional acetonitrile. The combined filtrates were evaporated in vacuo, the residue triturated with warm water (250 mL), filtered, and rinsed with water. The solid was dissolved in warm methanol (500 mL), treated with charcoal, filtered, and evaporated in vacuo. The residue was triturated with ethanol (25 mL), filtered, washed with ethanol (25 mL), and dried in vacuo to afford compound 145-D as a brown powder (21.65 g, 62%). 1H-NMR (DMSO-d6): δ 3.83 (s, 3H), 6.91 (s, 2H), 7.52-7.59 (m, 1H), 8.40 (dd, 1H), 8.69 (dd, 1H); MS: m/z 209.1 (MH+).

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[C:3]([C:8]#[N:9])=[N:4][CH:5]=[CH:6][CH:7]=1.[C:10]([O:14][CH3:15])(=[O:13])[CH2:11][SH:12].C([O-])([O-])=O.[K+].[K+]>C(#N)C>[CH3:15][O:14][C:10]([C:11]1[S:12][C:2]2[C:3](=[N:4][CH:5]=[CH:6][CH:7]=2)[C:8]=1[NH2:9])=[O:13] |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

23.41 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C(=NC=CC1)C#N

|

|

Name

|

|

|

Quantity

|

16.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CS)(=O)OC

|

|

Name

|

|

|

Quantity

|

46.72 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

170 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 3 h

|

|

Duration

|

3 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

then filtered hot

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter cake rinsed with acetonitrile

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

in refluxing acetonitrile

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered hot

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed with additional acetonitrile

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combined filtrates were evaporated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue triturated with warm water (250 mL)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed with water

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The solid was dissolved in warm methanol (500 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with charcoal

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was triturated with ethanol (25 mL)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ethanol (25 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford compound 145-D as a brown powder (21.65 g, 62%)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

COC(=O)C1=C(C2=NC=CC=C2S1)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |